molecular formula C5H16I2N4S2 B13737671 (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide CAS No. 40775-08-4

(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide

Cat. No.: B13737671
CAS No.: 40775-08-4
M. Wt: 450.2 g/mol
InChI Key: KLEVBMWLJICYQK-UHFFFAOYSA-N
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Description

(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide is a guanidine derivative characterized by a dithioethyl (-S-S-) bridge linking a 2-aminoethyl group to a guanidine moiety, with two iodide counterions. The compound’s structure confers unique properties:

  • Guanidine group: A strong organic base (pKa ~13) capable of forming hydrogen bonds and denaturing proteins .
  • Dithioethyl bridge: A disulfide bond that may participate in redox reactions or reversible crosslinking, similar to dithiothreitol (DTT) but with distinct steric and electronic effects due to the adjacent aminoethyl group.
  • Dihydriodide salt: Enhances solubility in polar solvents compared to hydrochloride or hemifumarate salts .

Properties

CAS No.

40775-08-4

Molecular Formula

C5H16I2N4S2

Molecular Weight

450.2 g/mol

IUPAC Name

[amino(azaniumyl)methylidene]-[2-(2-aminoethyldisulfanyl)ethyl]azanium;diiodide

InChI

InChI=1S/C5H14N4S2.2HI/c6-1-3-10-11-4-2-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H

InChI Key

KLEVBMWLJICYQK-UHFFFAOYSA-N

Canonical SMILES

C(CSSCC[NH+]=C([NH3+])N)N.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide typically involves the reaction of guanidine with a disulfide-containing compound. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, the use of carbamoyl isothiocyanates as starting materials for the synthesis of multisubstituted guanidines has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar guanylation reactions. The choice of catalysts and reaction conditions can be optimized for scalability and cost-effectiveness. For example, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions provides good yields and is suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide undergoes various types of chemical reactions, including:

    Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide group can be reduced to thiols.

    Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted guanidines and amines.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Key Structural and Functional Differences
Compound Core Structure Functional Groups Salt Form Key Properties/Applications
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide Guanidine + dithioethyl + aminoethyl Disulfide, guanidine, amine Dihydriodide Redox activity, protein denaturation
Ranitidine diamine hemifumarate Furan + aminoethyl thio Thioether, amine Hemifumarate Pharmaceutical intermediate (H2 antagonist)
Guanidine hydrochloride Guanidine Guanidine Hydrochloride Protein denaturant, synthesis catalyst
Dithiothreitol (DTT) Diol + dithiol Dual thiols Neutral Reducing agent in biochemistry
Key Observations:
  • Disulfide vs. Thioether : The dithioethyl group in the target compound enables reversible disulfide bond formation, unlike Ranitidine’s stable thioether group . This redox sensitivity may limit its pharmaceutical utility but enhance its role in dynamic crosslinking.
  • Salt Form : The dihydriodide salt increases molecular weight (vs. hydrochloride or hemifumarate) and may improve stability in acidic conditions .
  • Basicity: The guanidine group (pKa ~13) is significantly more basic than Ranitidine’s dimethylamino group (pKa ~8), suggesting stronger interactions with biomolecules .
Table 2: Comparative Physicochemical Data (Hypothetical*)
Property Target Compound Ranitidine Diamine Hemifumarate Guanidine Hydrochloride DTT
Molecular Weight (g/mol) ~550 (estimated) 351.4 95.5 154.3
Solubility in Water High (iodide salt) Moderate (hemifumarate) Very high High
Redox Activity Yes (disulfide) No No Yes (dithiol ↔ disulfide)
Thermal Stability Moderate (disulfide cleavage) High High Low (oxidation-prone)
Research Findings:
  • Redox Behavior : The dithioethyl group may undergo disulfide exchange or reduction, akin to DTT but with slower kinetics due to steric hindrance from the guanidine group.

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